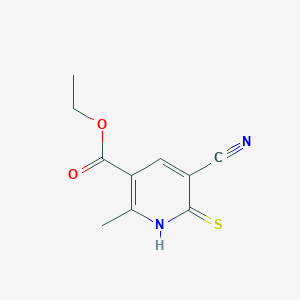

Ethyl 5-cyano-6-mercapto-2-methylnicotinate

Description

Properties

IUPAC Name |

ethyl 5-cyano-2-methyl-6-sulfanylidene-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-3-14-10(13)8-4-7(5-11)9(15)12-6(8)2/h4H,3H2,1-2H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMUNSRSFLNLDAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=S)C(=C1)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352227 | |

| Record name | Ethyl 5-cyano-2-methyl-6-sulfanylidene-1,6-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24826122 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

113858-90-5 | |

| Record name | Ethyl 5-cyano-2-methyl-6-sulfanylidene-1,6-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the One-Pot Synthesis of Ethyl 5-cyano-6-mercapto-2-methylnicotinate from Ethyl Acetoacetate

Abstract

This technical guide provides an in-depth exploration of the synthesis of Ethyl 5-cyano-6-mercapto-2-methylnicotinate, a highly functionalized pyridine derivative with significant potential in medicinal chemistry and materials science. The document details a robust and efficient one-pot, three-component synthesis strategy starting from readily available ethyl acetoacetate, malononitrile, and elemental sulfur. As a guide for researchers, scientists, and drug development professionals, this paper emphasizes the underlying reaction mechanisms, provides a detailed and validated experimental protocol, and offers field-proven insights into process optimization and troubleshooting. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthetic pathway, which is a variation of the celebrated Gewald reaction.

Introduction: The Significance of Substituted Pyridinethiones

The pyridine nucleus is a cornerstone in heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. When further functionalized, as in the case of pyridinethiones (or mercaptopyridines), these scaffolds exhibit a broad spectrum of biological activities, including antiviral, antibacterial, and anti-inflammatory properties.[1] The target molecule, Ethyl 5-cyano-6-mercapto-2-methylnicotinate, incorporates several key pharmacophores: a cyano group, a reactive thiol moiety, and an ester group, making it a versatile intermediate for the synthesis of more complex molecular architectures.

The traditional multi-step synthesis of such polysubstituted heterocycles often suffers from drawbacks like low overall yields, the need for tedious purification of intermediates, and significant waste generation. Multicomponent reactions (MCRs) offer an elegant and efficient alternative, allowing for the construction of complex molecules in a single synthetic operation with high atom economy and procedural simplicity.[2][3] This guide focuses on a well-established MCR strategy that leverages the principles of the Gewald reaction to assemble the target pyridinethione from simple, inexpensive precursors.[4][5]

The Synthetic Strategy: A Multicomponent Approach

The synthesis of Ethyl 5-cyano-6-mercapto-2-methylnicotinate is achieved through a one-pot condensation of ethyl acetoacetate, malononitrile, and elemental sulfur, catalyzed by a suitable base. This reaction is a powerful example of a domino process where several transformations occur sequentially in the same reaction vessel.

Core Principles & Causality

The success of this MCR hinges on the precise orchestration of several classical organic reactions:

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone carbonyl of ethyl acetoacetate and the active methylene group of malononitrile.[4][6][7] The base, typically a secondary amine like piperidine or morpholine, serves a dual role: it deprotonates the malononitrile to form a potent nucleophile and also acts as a catalyst for the condensation step.

-

Michael Addition: While not a direct Michael addition in the classical sense, the subsequent step involves the nucleophilic attack of the enolate derived from ethyl acetoacetate onto the electron-deficient alkene of the Knoevenagel product. However, in this specific pyridinethione synthesis, the mechanism proceeds through a Thorpe-Ziegler type intramolecular cyclization.

-

Sulfurization and Cyclization: Elemental sulfur (S₈) is activated by the base and attacks an intermediate carbanion.[8] The subsequent intramolecular cyclization is driven by the nucleophilic attack of the nitrogen atom (from the cyano group after tautomerization or reaction with an ammonia equivalent if used) onto a carbonyl group, followed by dehydration.

-

Aromatization: The final step is the aromatization of the dihydropyridine intermediate to the stable pyridine ring, which provides a strong thermodynamic driving force for the overall reaction. The thiol group is formed via tautomerization of the thioketone.

Mechanistic Rationale

The reaction pathway can be dissected into the following key stages, each with a specific rationale:

-

Formation of the Knoevenagel Adduct: The base abstracts a proton from malononitrile, creating a carbanion that attacks the carbonyl carbon of ethyl acetoacetate. Subsequent dehydration yields an electron-deficient alkene, ethyl 2-cyano-3-methylbut-2-enoate, and the corresponding dicyano intermediate.

-

Formation of the Pyridine Ring: The reaction proceeds via a complex cascade. A plausible mechanism involves the initial formation of a 2-amino-1,3-diene intermediate. This intermediate then undergoes an intramolecular cyclization.

-

Incorporation of Sulfur: The elemental sulfur ring is opened by a nucleophile (potentially the base or an intermediate carbanion).[6][9] This polysulfide species then reacts with the cyclized intermediate.

-

Final Tautomerization: The reaction culminates in the formation of the thermodynamically stable aromatic pyridine ring. The molecule exists in a tautomeric equilibrium between the thione (-C=S) and thiol (-SH) forms, with the thiol form being significant.

Diagram of the Reaction Mechanism

Caption: Figure 1: Postulated Reaction Mechanism

Experimental Protocol: A Step-by-Step Guide

This protocol is a self-validating system designed for clarity and reproducibility. Adherence to these steps is critical for achieving a high yield and purity.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Quantity (mmol) | Amount | Purity |

| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 10 | 1.30 g (1.28 mL) | ≥99% |

| Malononitrile | C₃H₂N₂ | 66.06 | 10 | 0.66 g | ≥99% |

| Elemental Sulfur | S | 32.07 | 10 | 0.32 g | ≥99.5% |

| Morpholine | C₄H₉NO | 87.12 | 5 | 0.44 g (0.44 mL) | ≥99% |

| Ethanol | C₂H₅OH | 46.07 | - | 20 mL | Anhydrous |

Equipment Setup

-

100 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Standard laboratory glassware for work-up

-

Filtration apparatus (Büchner funnel)

Detailed Synthesis Procedure

-

Reaction Setup: To a 100 mL round-bottom flask, add ethyl acetoacetate (1.30 g, 10 mmol), malononitrile (0.66 g, 10 mmol), elemental sulfur (0.32 g, 10 mmol), and ethanol (20 mL).

-

Initiation: Place a magnetic stir bar in the flask and begin stirring to form a suspension. Add morpholine (0.44 mL, 5 mmol) dropwise to the mixture at room temperature.

-

Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78-80 °C) with continuous stirring. The mixture will gradually turn darker and a precipitate may begin to form.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase). The reaction is typically complete within 3-4 hours.

-

Work-up: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

-

Isolation: Collect the precipitated solid by vacuum filtration through a Büchner funnel. Wash the solid with a small amount of cold ethanol (2 x 5 mL) to remove any soluble impurities.

-

Drying: Dry the resulting solid product under vacuum to obtain the crude Ethyl 5-cyano-6-mercapto-2-methylnicotinate.

Purification and Characterization

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield a pale yellow crystalline solid. The purity and identity of the compound should be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry).

Process Workflow and Data

Experimental Workflow Diagram

Caption: Figure 2: Experimental Workflow

Summary of Reaction Parameters

| Parameter | Value | Notes |

| Scale | 10 mmol | Easily scalable with appropriate adjustments. |

| Temperature | Reflux (~80 °C) | Ensures sufficient activation energy for the reaction. |

| Reaction Time | 3 - 4 hours | Monitor by TLC for optimal endpoint. |

| Catalyst | Morpholine | Other bases like piperidine can also be effective. |

| Solvent | Ethanol | A green and effective solvent for this reaction. |

| Typical Yield | 75 - 85% | Based on similar reported procedures. |

| Appearance | Pale Yellow Solid | After recrystallization. |

Senior Scientist's Insights: Troubleshooting and Optimization

-

Low Yield: If the yield is lower than expected, ensure all reagents are anhydrous, particularly the ethanol. Water can interfere with the initial condensation steps. The quality of the elemental sulfur can also play a role.

-

Side Product Formation: The primary side products often arise from the dimerization of the Knoevenagel intermediate.[6] To minimize this, ensure efficient stirring and controlled heating. The rate of addition of the base can also be optimized; a slower addition may be beneficial.

-

Choice of Base: While morpholine is effective, other secondary amines like piperidine or even an inorganic base like potassium carbonate can be used. The choice of base can affect reaction time and yield, and may require optimization for specific substrates.

-

Microwave Irradiation: For process intensification, microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields for Gewald-type reactions.[4][5] This is a valuable avenue for optimization in a drug discovery setting.

Conclusion

The one-pot, three-component synthesis of Ethyl 5-cyano-6-mercapto-2-methylnicotinate from ethyl acetoacetate represents a highly efficient, atom-economical, and scalable method for producing this valuable heterocyclic building block. By understanding the underlying mechanistic principles and adhering to a validated experimental protocol, researchers can reliably access this compound for further elaboration in drug discovery and materials science programs. The inherent simplicity and efficiency of this multicomponent strategy underscore its value in modern synthetic chemistry.

References

- Gewald, K.; Schinke, E.; Böttcher, H. (1966). Chemische Berichte, 99(1), 94-100. (This is the foundational paper on the Gewald reaction, which shares mechanistic principles with the described synthesis).

-

Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. (2024). ChemRxiv. [Link]

-

Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). The Journal of Organic Chemistry. [Link]

-

A green chemistry approach to gewald reaction. (2011). Der Pharma Chemica, 3(6), 297-302. [Link]

-

Gewald reaction. Wikipedia. [Link]

-

Computational investigations on the mechanism of the Gewald reaction. (2019). American Chemical Society. [Link]

-

Gewald Reaction. Organic Chemistry Portal. [Link]

-

2-Mercaptonicotinic acid. LookChem. [Link]

-

Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. [Link]

-

Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). Synlett. [Link]

-

One Pot Multi Component Synthesis of Novel Dihydropyridine Derivatives. (2013). Der Pharma Chemica, 5(2), 162-167. [Link]

-

Green Aspect for Multicomponent Synthesis of Spiro[4H-indeno[1,2-b]pyridine-4,3′-[3H]indoles]. (2016). Figshare. [Link]

-

Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. (2021). Frontiers in Chemistry. [Link]

-

Synthesis of ethyl 6-amino-5-cyano-1,4-dihydro-2-methyl-4-phenyl-1-(pyridin-2-yl)pyridine-3-carboxylate Derivative via a one-pot four component reaction. (2018). JETIR. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. Item - Green Aspect for Multicomponent Synthesis of Spiro[4H-indeno[1,2-b]pyridine-4,3â²-[3H]indoles] - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 3. jetir.org [jetir.org]

- 4. Gewald reaction - Wikipedia [en.wikipedia.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Computational investigations on the mechanism of the Gewald reaction - American Chemical Society [acs.digitellinc.com]

- 9. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Ethyl 5-cyano-6-mercapto-2-methylnicotinate: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of Ethyl 5-cyano-6-mercapto-2-methylnicotinate. It is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing this and related heterocyclic compounds. This document offers a detailed exploration of the expected spectroscopic data based on established principles and analysis of structurally analogous molecules.

Disclaimer: As of the writing of this guide, a complete, publicly available, and verified set of experimental spectroscopic data for Ethyl 5-cyano-6-mercapto-2-methylnicotinate (CAS No. 113858-90-5) has not been consolidated in the scientific literature.[1][2][3] Therefore, this guide will present a predicted spectroscopic profile derived from the analysis of closely related compounds and foundational spectroscopic principles. This approach is designed to provide a robust framework for researchers to interpret their own experimental data.

Molecular Structure and Key Features

Ethyl 5-cyano-6-mercapto-2-methylnicotinate is a substituted pyridine derivative with several key functional groups that give rise to a distinct spectroscopic signature. Understanding the arrangement of these groups is fundamental to interpreting the spectral data.

Caption: General experimental workflow for spectroscopic characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Principles

¹H NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The principles are based on the magnetic properties of the proton nucleus. [4][5]When placed in a strong magnetic field, protons can exist in different spin states. The absorption of radiofrequency radiation causes transitions between these states, and the precise frequency required for this resonance is influenced by the electron density around the proton, an effect known as chemical shift. [6]

Experimental Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid interfering signals.

-

Instrumentation: The spectrum is acquired on a high-field NMR spectrometer, typically operating at 400 MHz or higher.

-

Data Acquisition: A standard ¹H NMR pulse sequence is used. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Expected ¹H NMR Spectrum and Interpretation

The predicted ¹H NMR spectrum of Ethyl 5-cyano-6-mercapto-2-methylnicotinate is expected to show distinct signals corresponding to the different types of protons in the molecule. The interpretation is based on the analysis of similar structures. [1]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Comparative Analysis |

|---|---|---|---|---|

| SH (Mercapto) | 13.0 - 14.0 | Singlet (broad) | 1H | The mercapto proton in thiones and related compounds is often acidic and can appear as a broad singlet at a downfield chemical shift due to hydrogen bonding and exchange. |

| CH (Pyridine ring) | 8.0 - 8.5 | Singlet | 1H | The single proton on the pyridine ring is deshielded by the electronegative nitrogen atom and the electron-withdrawing cyano and ester groups. |

| CH₂ (Ethyl ester) | 4.2 - 4.5 | Quartet | 2H | These methylene protons are adjacent to the ester oxygen, resulting in a downfield shift. They are split into a quartet by the neighboring methyl group. |

| CH₃ (Methyl on ring) | 2.5 - 2.8 | Singlet | 3H | The methyl group attached to the pyridine ring will appear as a singlet in a region typical for methyl groups on aromatic rings. |

| CH₃ (Ethyl ester) | 1.2 - 1.5 | Triplet | 3H | These methyl protons are split into a triplet by the adjacent methylene group. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Principles

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The principles are similar to ¹H NMR, but it focuses on the ¹³C isotope, which has a much lower natural abundance (about 1.1%) than ¹H. [4][5]This results in a less sensitive technique, often requiring more concentrated samples and longer acquisition times.

Experimental Protocol

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required compared to ¹H NMR.

-

Instrumentation: The spectrum is acquired on the same NMR spectrometer as the ¹H NMR.

-

Data Acquisition: A standard ¹³C NMR experiment is performed, often with proton decoupling to simplify the spectrum to a series of singlets, where each unique carbon atom gives a single peak.

-

Data Processing: Similar to ¹H NMR, the data is processed through Fourier transformation, phasing, and baseline correction.

Expected ¹³C NMR Spectrum and Interpretation

The predicted proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Analysis |

| C=S (Thione) | 175 - 185 | The thione carbon is highly deshielded and appears significantly downfield. |

| C=O (Ester) | 165 - 170 | The carbonyl carbon of the ester group is also deshielded and appears in a characteristic downfield region. |

| C (Pyridine ring, C2) | 155 - 160 | This carbon is attached to the nitrogen and the methyl group. |

| C (Pyridine ring, C6) | 150 - 155 | This carbon is bonded to the nitrogen and the sulfur atom. |

| C (Pyridine ring, C4) | 140 - 145 | The carbon atom bearing the single proton. |

| C (Pyridine ring, C3) | 110 - 115 | This carbon is attached to the ester group. |

| C≡N (Nitrile) | 115 - 120 | The carbon of the cyano group appears in a distinct region. |

| C (Pyridine ring, C5) | 95 - 105 | This carbon is attached to the cyano group. |

| CH₂ (Ethyl ester) | 60 - 65 | The methylene carbon of the ethyl group is deshielded by the adjacent oxygen atom. |

| CH₃ (Methyl on ring) | 20 - 25 | The methyl carbon attached to the pyridine ring. |

| CH₃ (Ethyl ester) | 14 - 18 | The terminal methyl carbon of the ethyl group. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principles

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. [7]Different chemical bonds vibrate at specific frequencies, and when the frequency of the infrared radiation matches the vibrational frequency of a bond, the radiation is absorbed. [8]

Experimental Protocol

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: The spectrum is recorded using an FT-IR spectrometer.

-

Data Acquisition: A background spectrum (of the empty sample holder or KBr pellet) is recorded and subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum shows the transmittance or absorbance of light as a function of wavenumber (cm⁻¹).

Expected FT-IR Spectrum and Interpretation

The FT-IR spectrum of Ethyl 5-cyano-6-mercapto-2-methylnicotinate will exhibit characteristic absorption bands for its functional groups.

| Functional Group | Expected Absorption (cm⁻¹) | Intensity | Rationale and Comparative Analysis |

| S-H (Mercapto) | 2550 - 2600 | Weak | The S-H stretching vibration typically appears as a weak band in this region. [9] |

| C-H (Aromatic/Alkane) | 2850 - 3100 | Medium | These bands correspond to the stretching vibrations of the C-H bonds in the methyl and ethyl groups, as well as on the pyridine ring. |

| C≡N (Nitrile) | 2220 - 2260 | Strong, Sharp | The stretching vibration of the carbon-nitrogen triple bond gives a characteristic strong and sharp peak. [10] |

| C=O (Ester) | 1700 - 1730 | Strong | The carbonyl stretch of the ester is a very strong and prominent band. |

| C=C, C=N (Pyridine ring) | 1450 - 1600 | Medium | Stretching vibrations of the pyridine ring. |

| C-O (Ester) | 1000 - 1300 | Strong | The C-O stretching vibrations of the ester group. |

Mass Spectrometry (MS)

Principles

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. [11]The molecule is first ionized, and the resulting molecular ion and its fragments are separated based on their m/z ratio, providing information about the molecular weight and the structure of the molecule. [12]

Experimental Protocol

-

Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer.

-

Ionization: A suitable ionization technique is used, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Mass Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Expected Mass Spectrum and Interpretation

The mass spectrum will provide the molecular weight of the compound and clues to its structure through fragmentation patterns.

-

Molecular Ion Peak (M⁺): The molecular weight of Ethyl 5-cyano-6-mercapto-2-methylnicotinate (C₁₀H₁₀N₂O₂S) is 238.27 g/mol . A prominent peak at m/z = 238 (or 239 for [M+H]⁺ in ESI) is expected.

-

Isotope Peaks: The presence of sulfur will result in a characteristic M+2 peak with an intensity of about 4.4% relative to the molecular ion peak, which is a useful diagnostic feature.

-

Key Fragmentation Patterns:

-

Loss of the ethyl group (-CH₂CH₃, 29 Da) from the ester.

-

Loss of the ethoxy group (-OCH₂CH₃, 45 Da) from the ester.

-

Fragmentation of the pyridine ring.

-

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for Ethyl 5-cyano-6-mercapto-2-methylnicotinate. By understanding the principles of each spectroscopic technique and comparing the expected data with that of known analogous compounds, researchers can confidently interpret their experimental results. The provided protocols and interpretations serve as a valuable resource for the synthesis, characterization, and application of this and related heterocyclic molecules in drug discovery and development.

References

Sources

- 1. rsc.org [rsc.org]

- 2. ethyl 5-cyano-6-mercapto-2-methylnicotinate [biogen.es]

- 3. ETHYL 5-CYANO-6-MERCAPTO-2-METHYLNICOTINATE synthesis - chemicalbook [chemicalbook.com]

- 4. wiley.com [wiley.com]

- 5. longdom.org [longdom.org]

- 6. modgraph.co.uk [modgraph.co.uk]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. [Mass spectrometry of sulfurated heterocyclic compounds. Isothiochromanone and its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Mass spectrometry-based methods for the determination of sulfur and related metabolite concentrations in cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 5-cyano-6-mercapto-2-methylnicotinate: Properties, Synthesis, and Applications in Heterocyclic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-cyano-6-mercapto-2-methylnicotinate is a highly functionalized pyridine derivative that has garnered significant interest as a versatile building block in synthetic and medicinal chemistry. Its unique arrangement of a nitrile, a thiol, an ester, and a methyl group on the pyridine core makes it a valuable precursor for the construction of complex heterocyclic systems. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and, most notably, its pivotal role in the synthesis of thieno[2,3-b]pyridines, a class of compounds with a broad spectrum of biological activities.

Chemical Structure and Properties

The structural attributes of Ethyl 5-cyano-6-mercapto-2-methylnicotinate are central to its reactivity and utility as a synthetic intermediate. The molecule features a pyridine ring substituted with electron-withdrawing cyano and ethyl carboxylate groups, an electron-donating methyl group, and a reactive mercapto group.

Physicochemical Data

While comprehensive experimental data for this specific compound is not widely published, the following table summarizes its key identifiers and computed properties.

| Property | Value | Source |

| CAS Number | 113858-90-5 | [1] |

| Molecular Formula | C₁₀H₁₀N₂O₂S | [2] |

| Molecular Weight | 222.26 g/mol | [2] |

| SMILES | CCOC(=O)C1=C(NC(=S)C(=C1)C#N)C | [1] |

| Storage Conditions | Room Temperature | [1] |

Synthesis and Reactivity

The synthesis of Ethyl 5-cyano-6-mercapto-2-methylnicotinate can be approached through multicomponent reactions, a strategy that allows for the rapid assembly of complex molecules in a single step. One plausible route involves the reaction of ethyl acetoacetate, malononitrile, and a sulfur source.

Synthetic Workflow Overview

Caption: One-pot synthesis of Ethyl 5-cyano-6-mercapto-2-methylnicotinate.

Reactivity Profile

The reactivity of Ethyl 5-cyano-6-mercapto-2-methylnicotinate is dictated by its array of functional groups. The mercapto group is a key site for nucleophilic attack and is readily alkylated. This reactivity is the cornerstone of its application in the synthesis of thieno[2,3-b]pyridines. The cyano and ester groups are also susceptible to a variety of chemical transformations, although their reactivity is often secondary to that of the thiol in the context of thienopyridine synthesis.

Spectral Analysis

Detailed experimental spectroscopic data for Ethyl 5-cyano-6-mercapto-2-methylnicotinate is scarce in the literature. However, based on its structure, the following spectral characteristics can be predicted.

Expected ¹H NMR Spectral Data

| Protons | Chemical Shift (ppm, predicted) | Multiplicity | Integration |

| -CH₃ (methyl on pyridine) | 2.4 - 2.6 | singlet | 3H |

| -O-CH₂-CH₃ (ethyl ester) | 4.2 - 4.4 | quartet | 2H |

| -O-CH₂-CH₃ (ethyl ester) | 1.2 - 1.4 | triplet | 3H |

| Pyridine-H | 8.0 - 8.5 | singlet | 1H |

| -SH | Broad singlet | 1H |

Expected ¹³C NMR Spectral Data

| Carbon | Chemical Shift (ppm, predicted) |

| C=O (ester) | 165 - 170 |

| Pyridine carbons | 110 - 160 |

| -CN (nitrile) | 115 - 120 |

| -O-CH₂- (ester) | 60 - 65 |

| -CH₃ (methyl on pyridine) | 18 - 25 |

| -CH₃ (ethyl ester) | 13 - 16 |

Expected IR Spectral Data

| Functional Group | Wavenumber (cm⁻¹, predicted) |

| C≡N (nitrile) | 2220 - 2260 |

| C=O (ester) | 1700 - 1730 |

| C=C, C=N (aromatic) | 1450 - 1600 |

| S-H (thiol) | 2550 - 2600 (weak) |

Application in the Synthesis of Thieno[2,3-b]pyridines

The primary and most significant application of Ethyl 5-cyano-6-mercapto-2-methylnicotinate is its use as a key precursor in the Gewald synthesis of 3-aminothieno[2,3-b]pyridines. This class of fused heterocycles is of great interest in medicinal chemistry due to its wide range of biological activities.

The Gewald Reaction

The Gewald reaction is a multicomponent reaction that involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base to form a polysubstituted 2-aminothiophene. In the context of Ethyl 5-cyano-6-mercapto-2-methylnicotinate, the molecule itself serves as the pre-formed pyridine component, which undergoes S-alkylation followed by an intramolecular Thorpe-Ziegler cyclization.

General Synthetic Protocol for Thieno[2,3-b]pyridines

Step 1: S-Alkylation The mercapto group of Ethyl 5-cyano-6-mercapto-2-methylnicotinate is reacted with an α-halo ketone, α-halo ester, or another suitable electrophile in the presence of a base.

Step 2: Intramolecular Cyclization The resulting S-alkylated intermediate undergoes a base-catalyzed intramolecular cyclization to form the fused thieno[2,3-b]pyridine ring system.

Caption: Synthesis of thieno[2,3-b]pyridines from Ethyl 5-cyano-6-mercapto-2-methylnicotinate.

Biological Significance of Thieno[2,3-b]pyridine Derivatives

Thieno[2,3-b]pyridines synthesized from Ethyl 5-cyano-6-mercapto-2-methylnicotinate have shown a remarkable range of biological activities, making them attractive scaffolds for drug discovery.

-

Anticancer Activity: Several studies have reported the potent anti-proliferative activity of thieno[2,3-b]pyridine derivatives against various cancer cell lines, including breast and colon cancer.[3] Some of these compounds are believed to exert their effects through the inhibition of enzymes like phosphoinositide phospholipase C (PI-PLC).[3]

-

Chemosensitizing Agents: Certain thieno[2,3-b]pyridines have been shown to enhance the efficacy of existing chemotherapy drugs, such as topotecan, by potentially inhibiting DNA repair enzymes like tyrosyl-DNA phosphodiesterase 1 (TDP1).[4]

-

Anti-inflammatory and Analgesic Activity: Derivatives of thieno[2,3-b]pyridines have also been investigated for their potential as anti-inflammatory and analgesic agents.

The structural diversity that can be achieved by varying the substituents on the starting materials for the Gewald reaction allows for the generation of large libraries of thieno[2,3-b]pyridines for structure-activity relationship (SAR) studies.

Conclusion

Ethyl 5-cyano-6-mercapto-2-methylnicotinate is a valuable and versatile building block in organic synthesis. While detailed experimental data on the compound itself is limited, its utility as a precursor for the synthesis of biologically active thieno[2,3-b]pyridines is well-established. The methodologies for its conversion into these fused heterocyclic systems are robust and allow for the creation of diverse molecular scaffolds for drug discovery and development. Further research into the synthesis, characterization, and reactivity of this compound is warranted to fully exploit its potential in medicinal and materials chemistry.

References

-

Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. PMC. [Link]

-

Synthesis of pyridine derivatives for diverse biological activity profiles: A review. OUCI. [Link]

-

Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. National Institutes of Health. [Link]

-

Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. MDPI. [Link]

-

ethyl 5-cyano-6-mercapto-2-methylnicotinate. Biogen Científica. [Link]

-

Recent advances in the chemistry of thieno[2,3-b]pyridines 1. Methods of synthesis of thieno[2,3-b]pyridines. ResearchGate. [Link]

-

C-H Functionalization of Pyridines. ResearchGate. [Link]

-

Functionality of ZnCl2 for the Synthesis of Polysubstituted Pyridines. Journal of Synthetic Chemistry. [Link]

-

Ethyl 5-cyano-2-hydroxy-6-methylnicotinate | C10H10N2O3 | CID 56773832. PubChem. [Link]

-

Methods for the synthesis of thieno[2,3‐b]pyridines. ResearchGate. [Link]

-

Regioselective synthesis of 4-functionalized pyridines. OUCI. [Link]

-

Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[1][3]imidazo[1,2-a]pyrimidines via A3 coupling. PMC. [Link]

-

Ethyl 5-cyano-2-ethyl-1,6-dihydro-6-oxo-3-pyridinecarboxylate. PubChem. [Link]

-

Ethyl cyanoacetate. NIST WebBook. [Link]

Sources

Biological activity of "Ethyl 5-cyano-6-mercapto-2-methylnicotinate" derivatives

An In-Depth Technical Guide to the Biological Activity of Ethyl 5-cyano-6-mercapto-2-methylnicotinate Derivatives

Introduction: The Versatile Nicotinate Scaffold

In the landscape of modern medicinal chemistry, the identification of versatile molecular scaffolds is paramount to the discovery of novel therapeutic agents. The ethyl 5-cyano-6-mercapto-2-methylnicotinate core represents one such privileged structure. Its unique arrangement of functional groups—a cyano group, a reactive mercapto moiety, and an ester—provides a rich platform for synthetic modification. This inherent chemical tractability allows for the systematic exploration of chemical space, leading to derivatives with a wide spectrum of biological activities. Researchers have successfully leveraged this scaffold to develop potent agents targeting distinct pathological processes, including cancer, microbial infections, and inflammation. This guide synthesizes the current understanding of these derivatives, focusing on their mechanisms of action, structure-activity relationships, and the experimental methodologies used to validate their therapeutic potential.

Part 1: Anticancer Activity - Targeting Angiogenesis

A significant body of research has focused on the development of nicotinate derivatives as anticancer agents, with a particular emphasis on inhibiting angiogenesis, the process by which new blood vessels form to supply tumors with essential nutrients.

Core Mechanism: VEGFR-2 Inhibition

The Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis. Its activation triggers downstream signaling cascades that promote endothelial cell proliferation, migration, and survival. Several ethyl nicotinate derivatives have been designed to function as potent inhibitors of the VEGFR-2 tyrosine kinase domain. By blocking the ATP-binding site of this receptor, these compounds prevent its phosphorylation and subsequent activation, effectively halting the angiogenic signaling cascade. This disruption of blood supply to the tumor can lead to apoptosis (programmed cell death) and a reduction in tumor growth.[1][2]

Studies have shown that lead compounds can induce apoptosis by significantly increasing the levels of pro-apoptotic proteins like caspase-3, caspase-8, and BAX, while concurrently decreasing the expression of anti-apoptotic proteins such as Bcl-2.[2]

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of these derivatives is quantified by their half-maximal inhibitory concentration (IC₅₀), which measures the concentration of the drug required to inhibit the viability of cancer cells by 50%. The MTT assay is a standard colorimetric method used for this purpose.

| Compound | Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) | Source |

| Compound 5c | HCT-15 (Colon) | Not specified, but higher potential than Doxorubicin | Doxorubicin | Comparison value | [1] |

| Compound 5c | PC-3 (Prostate) | Not specified, but higher potential than Doxorubicin | Doxorubicin | Comparison value | [1] |

| Compound D-1 | HCT-116 (Colon) | 3.08 | Sorafenib | 7.28 | [2] |

| Compound D-1 | HepG-2 (Liver) | 4.09 | Sorafenib | 5.28 | [2] |

Table 1: Comparative cytotoxic activity of lead nicotinamide derivatives against human cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines the standardized procedure for assessing the anti-proliferative effects of synthesized compounds.

-

Cell Seeding: Cancer cells (e.g., HCT-116, HepG-2) are seeded into 96-well plates at a density of approximately 5x10⁴ cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The synthesized derivatives are dissolved (typically in DMSO) and diluted to various concentrations. The cells are then treated with these concentrations and incubated for a specified period (e.g., 48 hours). A control group receives only the vehicle (DMSO).

-

MTT Addition: After incubation, the media is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for another 4 hours.

-

Formazan Solubilization: Living cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals. A solubilizing agent (e.g., DMSO or acidified isopropanol) is added to dissolve these crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

IC₅₀ Calculation: The percentage of cell viability is calculated relative to the control group. The IC₅₀ value is then determined by plotting cell viability against the logarithm of the compound concentration.[2]

Part 2: Antimicrobial Activity

Derivatives of the nicotinate scaffold have also demonstrated significant potential as antimicrobial agents. Their activity often stems from the ability to chelate metal ions essential for microbial survival or to disrupt microbial cell structures. The synthesis of metal complexes with these ligands can further enhance this activity.[3]

Spectrum of Activity

Research into mixed-ligand metal complexes has shown broad-spectrum activity. For example, complexes of a related pyran-carboxylate derivative with metals like Cobalt (Co(II)) and Chromium (Cr(III)) have shown significant efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[3]

| Complex / Ligand | Target Organism | Activity Level | Source |

| Co(II) Complex | Staphylococcus aureus (G+), Bacillus subtilis (G+) | Significant | [3] |

| Cr(III) Complex | Candida albicans, Aspergillus flavus (Fungi) | Highly Significant | [3] |

| Parent Ligand (L) | Various Bacteria & Fungi | Moderate | [3] |

Table 2: Antimicrobial efficacy of a selected metal complex series compared to the parent ligand.

Experimental Protocol: Agar Disc Diffusion Method

This is a foundational, qualitative method for screening the antimicrobial activity of new compounds.

-

Media Preparation: A suitable agar medium (e.g., Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi) is prepared, sterilized, and poured into sterile Petri dishes.

-

Inoculation: A standardized suspension of the target microorganism is uniformly spread over the surface of the agar using a sterile swab.

-

Disc Application: Sterile paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound.

-

Incubation: The discs are placed on the inoculated agar surface. The plates are then incubated under appropriate conditions (e.g., 37°C for 24h for bacteria, 28°C for 48h for fungi).

-

Zone of Inhibition Measurement: If the compound is active, it will diffuse into the agar and inhibit the growth of the microorganism, creating a clear "zone of inhibition" around the disc. The diameter of this zone is measured in millimeters to assess the extent of the antimicrobial activity.

Part 3: Anti-inflammatory and Analgesic Activity

Chronic inflammation underlies numerous diseases, and the search for safer, more effective anti-inflammatory drugs is ongoing. Certain derivatives of ethyl nicotinate have shown promise in this area by targeting key enzymes in the inflammatory cascade.

Mechanism of Action: COX and LOX Inhibition

The primary mechanism for the anti-inflammatory and analgesic effects of these compounds is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[4][5]

-

COX-1 and COX-2: These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation. While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is induced at sites of inflammation. Selective inhibition of COX-2 is a desirable trait to reduce gastrointestinal side effects associated with non-selective NSAIDs.

-

5-LOX: This enzyme converts arachidonic acid into leukotrienes, which are involved in inflammation, particularly in allergic and respiratory conditions.

By inhibiting these enzymes, the synthesized derivatives can effectively reduce the production of pro-inflammatory mediators.[4][5] For example, one thiophene-based derivative and its copper complex demonstrated significant anti-rheumatic and analgesic effects in an in vivo collagen-adjuvant arthritis model in rats.[6]

Quantitative Data: Enzyme Inhibition and In Vivo Efficacy

The potency of these compounds is determined both by in vitro enzyme inhibition assays and in vivo animal models.

| Compound | Assay | IC₅₀ (µg/mL) | Source |

| MAK01 | COX-1 Inhibition | 314 | [4][5] |

| MAK01 | COX-2 Inhibition | 130 | [4][5] |

| MAK01 | 5-LOX Inhibition | 105 | [4][5] |

Table 3: In vitro inhibitory activity of a pivalate-based derivative (MAK01) against key inflammatory enzymes.

In a carrageenan-induced paw edema model in mice (a standard test for acute inflammation), the compound MAK01 demonstrated a dose-dependent reduction in swelling, achieving a 40.58% reduction at a 30 mg/kg dose after five hours.[4][5][7]

Part 4: Structure-Activity Relationships (SAR)

The analysis of structure-activity relationships (SAR) is crucial for optimizing lead compounds. For ethyl nicotinate derivatives, several key structural features influence biological activity:

-

Substitution on the Pyridine Ring: The nature and position of substituents on the core pyridine ring are critical. The methyl group at position 2 and the cyano group at position 5 are often essential for anchoring the molecule within the target's active site.

-

Modification of the Mercapto Group: The sulfur atom at position 6 is a key site for derivatization. Alkylation or conversion to thiophene rings can modulate lipophilicity and steric bulk, influencing how the molecule interacts with its biological target.[6] The formation of metal complexes at this site can introduce novel mechanisms of action, particularly for antimicrobial activity.[3]

-

Aromatic Substituents: When additional phenyl rings are incorporated into the structure, their substitution pattern significantly impacts potency. Electron-withdrawing or electron-donating groups can alter the electronic properties of the entire molecule, affecting binding affinity.[8][9]

Conclusion and Future Outlook

The ethyl 5-cyano-6-mercapto-2-methylnicotinate scaffold has proven to be an exceptionally fruitful starting point for the development of novel therapeutic agents. Its derivatives have demonstrated significant and varied biological activities, including potent anticancer effects through VEGFR-2 inhibition, broad-spectrum antimicrobial action, and promising anti-inflammatory properties via COX/LOX inhibition.

The causality behind these activities is rooted in the specific, high-affinity interactions between the synthesized molecules and their respective biological targets, validated through standardized in vitro and in vivo experimental systems. Future research should focus on optimizing the pharmacokinetic and safety profiles of the most potent lead compounds. Further exploration of derivatization, particularly through bioisosteric replacement and the synthesis of novel organometallic complexes, holds the promise of discovering next-generation therapeutics with enhanced efficacy and selectivity for a range of human diseases.

References

-

Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. (2021). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Molecules, 26(15), 4629. [Link]

-

Fahim, A. M., El-Malah, A. A., & El-Gazzar, A. R. (2022). Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies. RSC Advances, 12(45), 29283-29303. [Link]

-

Dunn, J. P., et al. (2010). Development of an Efficient and Practical Route for the Multikilogram Manufacture of Ethyl 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate and Ethyl 6-Chloro-5-cyano-2-methylnicotinate, Key Intermediates in the Preparation of P2Y12 Antagonists. Organic Process Research & Development, 14(4), 856-864. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 69188, Ethyl nicotinate. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 12227214, Ethyl Nicotinate-d4. [Link]

-

ResearchGate. (n.d.). Formation of ethyl-6-amino-5-cyano-2-methyl1-4-(1,2,3,4,5-pentahydroxypentyl)nicotinate. [Link]

-

BIOGEN Científica. (n.d.). ethyl 5-cyano-6-mercapto-2-methylnicotinate. [Link]

-

Mosti, L., et al. (1992). Synthesis and cardiotonic activity of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their methyl or ethyl esters. Il Farmaco, 47(4), 427-437. [Link]

-

Issayeva, A., et al. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 30(1), 169. [Link]

-

Krátký, M., et al. (2024). Superior Anticancer and Antifungal Activities of New Sulfanyl-Substituted Niclosamide Derivatives. Molecules, 29(14), 3381. [Link]

-

El-Tabl, A. S., et al. (2023). Structural and Antimicrobial Investigation of Some New Nanoparticles Mixed Ligands Metal Complexes of Ethyl 6-Amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate in Presence of 1,10-Phenanthroline. Molecules, 28(10), 4210. [Link]

-

Sherif, Y. E., & Abdel-Kader, A. M. (2014). Anti-rheumatic potential of ethyl 2-(2-cyano-3-mercapto-3-(phenylamino) acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its Co(II), Cu(II) and Zn(II) complexes. European Journal of Medicinal Chemistry, 84, 455-465. [Link]

-

Khalaf, K. A., & Omar, A. O. (2023). Synthesis, Pharmacological Evaluation, and Docking Studies of Ethyl Coumarilate Derivatives as Potential Anti-bladder Cancer in a Mouse Model. International Journal of Drug Delivery Technology, 13(4), 1548-1556. [Link]

-

Pharmacy 180. (n.d.). Structure Activity Relationship - Adrenergic Drugs. [Link]

-

ResearchGate. (2023). Synthesis, Pharmacological Evaluation, and Docking Studies of Ethyl Coumarilate Derivatives as Potential Anti-bladder Cancer in a Mouse Model. [Link]

-

bioRxiv. (2025). Novel antimicrobial activity of photoactive compounds originally synthesized for industrial applications. [Link]

-

Locock, K. E., et al. (2015). Hands-On Approach to Structure–Activity Relationships: The Synthesis, Testing, and Hansch Analysis of a Series of Acetylcholinesterase Inhibitors. Journal of Chemical Education, 92(9), 1547-1551. [Link]

-

Sadiq, A., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Pharmaceuticals, 17(11), 1522. [Link]

-

Sadiq, A., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Pharmaceuticals, 17(11), 1522. [Link]

-

ResearchGate. (2024). (PDF) Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. [Link]

Sources

- 1. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural and Antimicrobial Investigation of Some New Nanoparticles Mixed Ligands Metal Complexes of Ethyl 6-Amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate in Presence of 1,10-Phenanthroline [mdpi.com]

- 4. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate [mdpi.com]

- 5. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-rheumatic potential of ethyl 2-(2-cyano-3-mercapto-3-(phenylamino) acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its Co(II), Cu(II) and Zn(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. pharmacy180.com [pharmacy180.com]

The Strategic Utility of Ethyl 5-cyano-6-mercapto-2-methylnicotinate in the Synthesis of Thieno[2,3-b]pyridine Scaffolds

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Introduction: The Thieno[2,3-b]pyridine Core in Modern Drug Discovery

The thieno[2,3-b]pyridine heterocyclic system represents a "privileged scaffold" in medicinal chemistry, a structural motif that consistently appears in compounds with a wide array of biological activities.[1] This bicyclic heterocycle, which features a thiophene ring fused to a pyridine ring, is a cornerstone in the development of novel therapeutics. Its rigid, planar structure and rich electronic properties allow for precise interactions with various biological targets.

Thieno[2,3-b]pyridine derivatives have demonstrated significant pharmacological potential, including anticancer, antiviral, anti-inflammatory, antimicrobial, and antidiabetic properties.[1][2] Notably, they have been investigated as potent inhibitors of crucial enzymes like c-Src kinases, phosphoinositide phospholipase C (PI-PLC), and Pim-1 kinase, which are implicated in cancer progression.[2][3][4] Their value is further highlighted by their development as adenosine A1 receptor ligands for potential epilepsy treatment and as antiplasmodial agents to combat malaria.[1][5][6] The versatility and proven biological relevance of this scaffold make efficient and adaptable synthetic routes to its derivatives a high-priority area for research and development.

This guide focuses on a particularly powerful and versatile precursor, Ethyl 5-cyano-6-mercapto-2-methylnicotinate , and delineates its strategic application in constructing a diverse library of thieno[2,3-b]pyridine derivatives.

The Precursor: A Versatile Synthon for Heterocyclic Construction

Ethyl 5-cyano-6-mercapto-2-methylnicotinate is a highly functionalized pyridine derivative that serves as an ideal starting point for the construction of the thieno[2,3-b]pyridine system. Its structure incorporates several key reactive sites that can be manipulated in a controlled, sequential manner.

It's important to recognize that this compound exists in tautomeric equilibrium with its pyridinethione form, Ethyl 5-cyano-2-methyl-6-thioxo-1,6-dihydropyridine-3-carboxylate . In many reaction conditions, particularly in the presence of a base, the thiol (-SH) form is deprotonated to a thiolate, which is a potent nucleophile.

The strategic value of this precursor lies in the orthogonal reactivity of its functional groups:

-

The 6-Mercapto Group: A soft nucleophile, readily undergoing S-alkylation with a wide range of electrophiles. This step is foundational for introducing diversity into the final molecule.

-

The 5-Cyano Group: An electrophilic center that is poised for intramolecular nucleophilic attack, serving as the key for the cyclization step that forms the thiophene ring.

-

The 3-Carboxylate Group: An electron-withdrawing group that activates the pyridine ring and can be further modified in later synthetic stages.

The synthesis of this precursor or its close analogs often involves multi-component reactions, for instance, by adapting the Gewald reaction principles to pyridine systems, starting from materials like ethyl acetoacetate, malononitrile, and a sulfur source.[7][8][9]

Core Synthesis Workflow: S-Alkylation and Thorpe-Ziegler Cyclization

The primary pathway for converting Ethyl 5-cyano-6-mercapto-2-methylnicotinate into the thieno[2,3-b]pyridine scaffold is a robust and widely employed two-step sequence: (1) S-alkylation of the mercapto group, followed by (2) a base-induced intramolecular Thorpe-Ziegler cyclization.

Caption: General workflow for thieno[2,3-b]pyridine synthesis.

Step 1: S-Alkylation Protocol

The initial step involves the selective alkylation of the sulfur atom. This reaction is typically high-yielding and proceeds under mild conditions.

Causality: The choice of alkylating agent is the primary determinant of the final substitution pattern at the 2-position of the newly formed thiophene ring. The most common and effective electrophiles are α-halocarbonyl compounds, as the carbonyl group (or another electron-withdrawing group) is essential for the subsequent cyclization step.

Step-by-Step Methodology:

-

Dissolution: Dissolve Ethyl 5-cyano-6-mercapto-2-methylnicotinate (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or ethanol.

-

Base Addition: Add a mild base, such as potassium carbonate (K₂CO₃, 1.1 eq) or a 10% aqueous solution of potassium hydroxide (KOH, 1.0 eq), to the mixture at room temperature.[10] The base deprotonates the mercapto group to form the more nucleophilic thiolate anion.

-

Electrophile Addition: Add the desired α-halo electrophile (1.0 eq), for example, an N-aryl-2-chloroacetamide or a substituted phenacyl bromide, to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 30-60 minutes.[10] Reaction progress can be monitored by Thin Layer Chromatography (TLC). The formation of the S-alkylated intermediate is often accompanied by the precipitation of the inorganic salt byproduct (e.g., KCl).

-

Isolation (Optional): In some procedures, the intermediate thioether is isolated before proceeding. However, the reaction can often be carried out as a one-pot sequence leading directly to the final product.

Step 2: Thorpe-Ziegler Cyclization

This is the key ring-forming step. The Thorpe-Ziegler reaction is an intramolecular condensation of a dinitrile or, as in this case, the reaction of a nucleophilic carbon with a nitrile group, driven by a strong base.

Causality: A sufficiently strong base is required to deprotonate the α-carbon of the S-alkylated side chain, creating a carbanion. This carbanion is stabilized by the adjacent electron-withdrawing group (e.g., carbonyl, amide). The proximity of this newly formed nucleophile to the electrophilic cyano group at the C5 position of the pyridine ring facilitates a rapid intramolecular cyclization. The reaction is typically irreversible and results in the formation of a stable, aromatic thieno[2,3-b]pyridine ring system.

Caption: Mechanism of the Thorpe-Ziegler cyclization step.

Step-by-Step Methodology:

-

Base Addition: To the solution containing the S-alkylated intermediate, add a strong base. Common choices include an additional portion of 10% aqueous KOH, sodium ethoxide (NaOEt) in ethanol, or potassium tert-butoxide (t-BuOK) in DMF.[10][11][12]

-

Heating: The cyclization may proceed at room temperature but is often accelerated by gentle heating, for instance, to 60-100 °C, depending on the substrate and base used.[5]

-

Reaction Monitoring: The reaction is typically complete within 1-3 hours. Progress is monitored by TLC until the starting intermediate is consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled and poured into ice-water. The resulting precipitate is collected by filtration, washed with water and a cold solvent like ethanol or diethyl ether, and then dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) to yield the pure thieno[2,3-b]pyridine derivative.[3]

Synthetic Scope and Data

The true power of this synthetic route lies in its versatility. By simply varying the α-halo electrophile used in the S-alkylation step, a vast array of substituents can be introduced at the 2- and 3-positions of the thieno[2,3-b]pyridine core. This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

| Alkylating Agent (Electrophile) | Base for Cyclization | R¹ | R² | Yield (%) | Reference |

| 2-Chloro-N-(4-chlorophenyl)acetamide | KOH | H | -C(O)NH(4-Cl-Ph) | 72 | [3] |

| 2-Chloro-N-(4-fluorophenyl)acetamide | KOH | H | -C(O)NH(4-F-Ph) | 83 | [10] |

| 2-Chloro-1-phenylethanone (Phenacyl chloride) | NaOEt | H | -C(O)Ph | ~70-80 | [3] (adapted) |

| Ethyl 2-chloroacetate | NaOEt | H | -C(O)OEt | ~65-75 | [12] (adapted) |

| 2-Chloro-1-(piperazin-1-yl)ethanone | KOH | H | -C(O)-Piperazine | ~60-75 | [3] (adapted) |

Yields are representative and can vary based on specific substrates and reaction conditions.

Conclusion

Ethyl 5-cyano-6-mercapto-2-methylnicotinate is a cornerstone precursor for the efficient and modular synthesis of thieno[2,3-b]pyridines. The well-established sequence of S-alkylation followed by a Thorpe-Ziegler cyclization provides a reliable and high-yielding pathway to this medicinally important scaffold. The ability to introduce chemical diversity through the judicious choice of alkylating agents makes this methodology indispensable for researchers in drug discovery and organic synthesis. This guide provides the foundational knowledge and practical protocols necessary to leverage this powerful synthetic strategy for the development of novel therapeutic agents.

References

- Vertex AI Search Result. Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). Google Search. Accessed January 12, 2026.

- Smaill, J. B., et al. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. National Institutes of Health. Accessed January 12, 2026.

- Al-Ghorbani, M., et al. Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. MDPI. Accessed January 12, 2026.

- NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of 3-Cyanopyridine: Synthesis and Reactivity for Innovation. NINGBO INNO PHARMCHEM CO.,LTD. Accessed January 12, 2026.

- Dotsenko, V. V., et al. Synthesis and some reactions of 3-cyanopyridine-2-thiones.

- El-Damasy, A. K., et al. Synthesis of thieno[2,3-b]pyridine derivatives from lead compounds and...

- Ghorab, M. M., et al. Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. Taylor & Francis Online. Accessed January 12, 2026.

- Hassan, A. Y., et al. Utility of thieno[2,3-b] pyridine derivatives in the synthesis of some condensed heterocyclic compounds with expected biological activity.

- Wikipedia. Gewald reaction. Wikipedia. Accessed January 12, 2026.

- Leung, E., et al. Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. MDPI. Accessed January 12, 2026.

- Sarg, M. T., et al. Synthesis and pharmacological evaluation of thieno[2,3-b]pyridine derivatives as novel c-Src inhibitors.

- Dotsenko, V. V., et al. Recent advances in the chemistry of thieno[2,3-b]pyridines 1. Methods of synthesis of thieno[2,3-b]pyridines.

- Bakr, M. F., et al. Cascade Synthesis of Thieno[2,3-b]pyridines by Using Intramolecular Cyclization Reactions of 3-Cyano-2-(organylmethylthio)pyridines.

- Pratibha, A. Synthesis and characterization of 2-aminothiophene derivatives by Gewald reaction. DSpace Repository - Central University of Punjab. Accessed January 12, 2026.

- Bolte, M., et al. Cyanopyridines – Suitable Heterocycles for Cocrystal Syntheses. Georg Thieme Verlag KG. Accessed January 12, 2026.

- Végh, D., et al. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.

- Chigorina, E. A., et al. Synthesis and Cyclizations of N-(Thieno[2,3-b]pyridin-3-yl)cyanoacetamides.

- Organic Chemistry Portal. Gewald Reaction. Organic Chemistry Portal. Accessed January 12, 2026.

- ResearchGate. Formation of ethyl‐6‐amino‐5‐cyano‐2‐methyl1‐4‐(1,2,3,4,5‐pentahydroxypentyl)nicotinate.

- Frohwitter, D., et al. 4-Arylthieno[2,3-b]pyridine-2-carboxamides Are a New Class of Antiplasmodial Agents. MDPI. Accessed January 12, 2026.

- Dunn, P. J., et al. Development of an Efficient and Practical Route for the Multikilogram Manufacture of Ethyl 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate and Ethyl 6-Chloro-5-cyano-2-methylnicotinate, Key Intermediates in the Preparation of P2Y12 Antagonists.

- G. M. Nawab, et al. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. PubMed Central. Accessed January 12, 2026.

- ChemicalBook. METHYL 5-METHYLNICOTINATE synthesis. ChemicalBook. Accessed January 12, 2026.

- BIOGEN Científica. ethyl 5-cyano-6-mercapto-2-methylnicotinate. BIOGEN Científica. Accessed January 12, 2026.

- Google Patents. WO2017211543A1 - New menthyl nicotinate synthesis process.

- Krystof, V., et al. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series.

- Al-Masoudi, N. A., et al. Alkylation of 6-thiopurine derivatives by the Mitsunobu reaction. PubMed. Accessed January 12, 2026.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. 4-Arylthieno[2,3-b]pyridine-2-carboxamides Are a New Class of Antiplasmodial Agents [mdpi.com]

- 6. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gewald reaction - Wikipedia [en.wikipedia.org]

- 8. Synthesis and characterization of 2-aminothiophene derivatives by Gewald reaction [kr.cup.edu.in]

- 9. researchgate.net [researchgate.net]

- 10. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Apixaban: A Direct Factor Xa Inhibitor

Introduction: A New Era in Anticoagulation

For decades, the mainstay of oral anticoagulation therapy was vitamin K antagonists. While effective, their use is complicated by a narrow therapeutic window, numerous drug and food interactions, and the need for frequent monitoring. The quest for safer, more convenient, and equally effective anticoagulants led to the development of direct oral anticoagulants (DOACs). Among these, Apixaban, a potent, orally bioavailable, and highly selective inhibitor of Factor Xa, has emerged as a cornerstone in the prevention and treatment of thromboembolic disorders. This guide provides a comprehensive technical overview of Apixaban, from its fundamental chemical properties to its clinical applications and the methodologies used in its evaluation, designed for researchers, scientists, and drug development professionals.

Physicochemical Properties and Structure

Apixaban, scientifically known as 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide, is a meticulously designed molecule.[1][2] Its structure is optimized for high-affinity binding to the active site of Factor Xa.

| Property | Value | Source |

| CAS Number | 503612-47-3 | Internal Knowledge |

| Molecular Formula | C₂₅H₂₅N₅O₄ | [2] |

| Molecular Weight | 459.5 g/mol | [2] |

| Appearance | Solid | [2] |

| Purity | Typically ≥98% | [2] |

Mechanism of Action: Precision Inhibition of the Coagulation Cascade

Apixaban's therapeutic effect stems from its direct and reversible inhibition of Factor Xa (FXa), a critical enzyme in the coagulation cascade. By binding to the active site of both free and prothrombinase-bound FXa, Apixaban blocks the conversion of prothrombin to thrombin, the final common pathway for fibrin clot formation.[3] This targeted inhibition prevents the amplification of thrombin generation, a key driver of thrombosis.

Caption: Apixaban's mechanism of action in the coagulation cascade.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The clinical utility of an oral anticoagulant is heavily dependent on its pharmacokinetic profile. Apixaban exhibits predictable and favorable ADME properties, contributing to its fixed-dosing regimen without the need for routine coagulation monitoring.

| Parameter | Description |

| Absorption | Rapidly absorbed with a time to maximum concentration (Tmax) of 3-4 hours. Bioavailability is approximately 50%. |

| Distribution | Plasma protein binding is approximately 87%. The volume of distribution (Vss) is approximately 21 liters. |

| Metabolism | Primarily metabolized via CYP3A4/5 with minor contributions from other CYP isozymes. O-demethylation and hydroxylation are the main metabolic pathways. |

| Excretion | Excreted through multiple pathways, including renal and fecal/biliary routes. Approximately 27% of the total dose is recovered in the urine, and the remainder in the feces. |

Clinical Applications and Therapeutic Indications

Apixaban is approved for a range of indications, including:

-

Reduction of stroke and systemic embolism risk in patients with nonvalvular atrial fibrillation (NVAF).

-

Prophylaxis of deep vein thrombosis (DVT) which may lead to pulmonary embolism (PE) in patients who have undergone hip or knee replacement surgery.

-

Treatment of DVT and PE.

-

Reduction in the risk of recurrent DVT and PE following initial therapy.

Experimental Protocols for Preclinical Evaluation

The development of Apixaban involved rigorous preclinical testing to establish its efficacy and safety profile. Below are representative protocols for key in vitro and in vivo assays.

In Vitro Factor Xa Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of Apixaban against human Factor Xa.

Methodology:

-

A solution of human Factor Xa is prepared in a suitable buffer (e.g., Tris-buffered saline).

-

Serial dilutions of Apixaban are prepared and pre-incubated with the Factor Xa solution for a defined period (e.g., 15 minutes) at 37°C.

-

A chromogenic substrate for Factor Xa (e.g., S-2222) is added to initiate the reaction.

-

The rate of substrate cleavage is monitored by measuring the change in absorbance at 405 nm over time using a microplate reader.

-

The percentage of inhibition is calculated for each concentration of Apixaban relative to a control without the inhibitor.

-

The IC₅₀ value is determined by fitting the concentration-response data to a suitable sigmoidal dose-response model.

In Vivo Thrombosis Model (Ferric Chloride-Induced Carotid Artery Thrombosis in Rats)

Objective: To evaluate the antithrombotic efficacy of Apixaban in an in vivo model.

Methodology:

-

Male Wistar rats are anesthetized.

-

The right common carotid artery is isolated.

-

A baseline blood flow is measured using a Doppler flow probe.

-

Apixaban or vehicle is administered orally at a predetermined time before the thrombotic challenge.

-

A piece of filter paper saturated with a ferric chloride solution (e.g., 10%) is applied to the adventitial surface of the carotid artery for a specific duration (e.g., 5 minutes) to induce endothelial injury and thrombus formation.

-

Blood flow is monitored continuously for a set period (e.g., 60 minutes) to determine the time to occlusion (if any).

-

The thrombus formed is excised and weighed.

-

The efficacy of Apixaban is assessed by its ability to prolong the time to occlusion and reduce thrombus weight compared to the vehicle-treated group.

Caption: Preclinical evaluation workflow for Apixaban.

Future Directions and Research Opportunities

While Apixaban has a well-established clinical profile, research continues in several areas:

-

Special Populations: Further studies in populations such as patients with severe renal impairment, hepatic impairment, and cancer-associated thrombosis.

-

Reversal Agents: Development and optimization of specific reversal agents for managing major bleeding events.

-

Personalized Medicine: Investigating the role of pharmacogenomics in predicting individual responses to Apixaban.

-

New Indications: Exploring the potential of Apixaban in other thrombotic conditions.

Conclusion

Apixaban represents a significant advancement in the field of anticoagulation. Its targeted mechanism of action, predictable pharmacokinetics, and favorable safety and efficacy profile have made it a valuable therapeutic option for a broad range of patients. This guide has provided a technical overview of its core properties and the scientific methodologies underpinning its development. Continued research will further refine its clinical use and potentially expand its therapeutic applications.

References

-

Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro- 1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa. ACS Publications - American Chemical Society. [Link]

Sources

An In-Depth Technical Guide to the Postulated Mechanisms of Action of Ethyl 5-cyano-6-mercapto-2-methylnicotinate in Biological Systems

Preamble: Charting the Unexplored Potential of a Substituted Nicotinate

In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, integral to the structure of numerous FDA-approved drugs and biologically active compounds.[1][2] Its derivatives, particularly those bearing a cyano group, have garnered significant attention for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4] This guide focuses on a specific, yet underexplored, member of this family: Ethyl 5-cyano-6-mercapto-2-methylnicotinate.

While direct, in-depth studies on the precise molecular mechanisms of this particular compound are not yet prevalent in the public domain, its structural features—a cyanopyridine core, a mercapto group, and an ethyl ester—provide a strong basis for postulating its biological activities. Drawing from the extensive body of research on structurally analogous compounds, this technical guide will synthesize a coherent and scientifically-grounded narrative on its probable mechanisms of action. We will delve into its potential as an anticancer and antimicrobial agent, propose specific molecular targets and pathways, and provide robust, field-proven experimental protocols for researchers to validate these hypotheses. This document is designed for drug development professionals, researchers, and scientists seeking to explore the therapeutic potential of novel heterocyclic compounds.

Part 1: Postulated Anticancer Mechanisms of Action

The cyanopyridine moiety is a privileged structure in the design of anticancer agents, with derivatives known to target various hallmarks of cancer.[3][5] The presence of the electron-withdrawing cyano group, combined with the nucleophilic mercapto (-SH) group, suggests that Ethyl 5-cyano-6-mercapto-2-methylnicotinate could engage with multiple biological targets to exert cytotoxic and antiproliferative effects.

Hypothesis: Kinase Inhibition

A prominent mechanism for anticancer drugs is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways controlling proliferation, survival, and metastasis. Several cyanopyridine-based molecules have been identified as potent inhibitors of various kinases, including Pim-1, VEGFR-2, HER-2, and EGFR.[5][6][7]

Causality: The nitrogen atom in the pyridine ring and the cyano group can act as hydrogen bond acceptors, while the mercapto group can form crucial interactions, including covalent bonds, with cysteine residues in the ATP-binding pocket of kinases. This multi-point binding can lead to potent and potentially selective inhibition, disrupting downstream signaling cascades essential for tumor growth. For instance, inhibition of receptor tyrosine kinases like VEGFR-2 or EGFR would block angiogenesis and cell proliferation signals, respectively.

Caption: Postulated inhibition of a receptor tyrosine kinase pathway.

Hypothesis: Induction of Apoptosis and Cell Cycle Arrest

Many effective chemotherapeutic agents eliminate cancer cells by inducing programmed cell death (apoptosis). Structurally related 6-amino-5-cyano-2-thiopyrimidine derivatives have been shown to trigger apoptosis and cause cell cycle arrest, particularly in leukemia cell lines.[8]

Causality: The compound could perturb the delicate balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. This could occur through the inhibition of survival signals (as described in the kinase inhibition hypothesis) or through the generation of reactive oxygen species (ROS), a common consequence of introducing sulfur-containing compounds into the cellular environment. Increased ROS can damage mitochondria, leading to the release of cytochrome c and the activation of the caspase cascade, which executes the apoptotic program. Furthermore, disruption of key cell cycle regulators could lead to arrest at checkpoints like G2/M, preventing cell division.[8][9]

Caption: Postulated pathways for the induction of apoptosis.

Part 2: Postulated Antimicrobial Mechanisms of Action